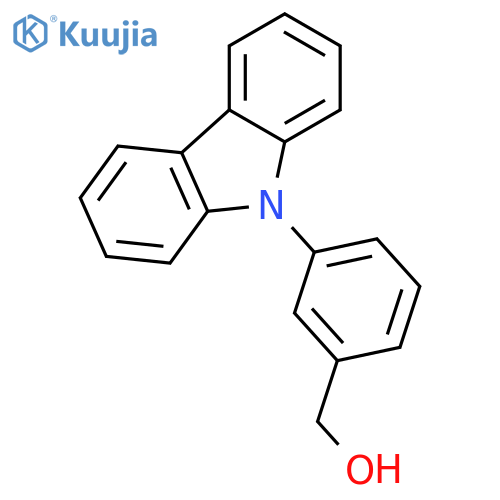

Cas no 71935-22-3 (Benzenemethanol,4-(9H-carbazol-9-yl)-)

Benzenemethanol,4-(9H-carbazol-9-yl)- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,4-(9H-carbazol-9-yl)-

- 3-(9H-CARBAZOLE-9-YL)BENZYL ALCOHOL

- 4-(9H-carbazol-9-yl)Benzenemethanol

- (4-(9H-carbazol-9-yl)phenyl)methanol

- 4-(9H-Carbazole-9-yl)benzyl alcohol

- 9-(p-hydroxymethyl)phenyl carbazole

- MFCD28127613

- 71935-22-3

- starbld0015173

- SCHEMBL46502

- (4-carbazol-9-ylphenyl)methanol

- 4-(carbazole-9-yl)-benzyl alcohol

- BS-53504

- [4-(carbazol-9-yl)phenyl]methanol

- [4-(9H-carbazol-9-yl)phenyl]methanol

- G69820

-

- インチ: InChI=1S/C19H15NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,21H,13H2

- InChIKey: KHXHSSGYKUMCBJ-UHFFFAOYSA-N

- SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)CO

計算された属性

- 精确分子量: 273.11500

- 同位素质量: 273.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 21

- 回転可能化学結合数: 2

- 複雑さ: 328

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.1

- トポロジー分子極性表面積: 25.2Ų

じっけんとくせい

- PSA: 25.16000

- LogP: 4.27600

Benzenemethanol,4-(9H-carbazol-9-yl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039721-250mg |

(4-(9H-Carbazol-9-yl)phenyl)methanol |

71935-22-3 | 250mg |

¥1466.00 | 2024-05-02 | ||

| 1PlusChem | 1P00FFUL-250mg |

3-(9H-Carbazole-9-yl)benzyl alcohol |

71935-22-3 | 98% | 250mg |

$162.00 | 2024-04-21 | |

| 1PlusChem | 1P00FFUL-5g |

3-(9H-Carbazole-9-yl)benzyl alcohol |

71935-22-3 | 98% | 5g |

$1227.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039721-5g |

(4-(9H-Carbazol-9-yl)phenyl)methanol |

71935-22-3 | 5g |

¥9852.00 | 2024-05-02 | ||

| 1PlusChem | 1P00FFUL-1g |

3-(9H-Carbazole-9-yl)benzyl alcohol |

71935-22-3 | 98% | 1g |

$444.00 | 2024-04-21 | |

| abcr | AB587524-250mg |

(4-(9H-Carbazol-9-yl)phenyl)methanol; . |

71935-22-3 | 250mg |

€329.20 | 2024-07-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039721-1g |

(4-(9H-Carbazol-9-yl)phenyl)methanol |

71935-22-3 | 1g |

¥4597.00 | 2024-05-02 | ||

| abcr | AB587524-1g |

(4-(9H-Carbazol-9-yl)phenyl)methanol; . |

71935-22-3 | 1g |

€779.20 | 2024-07-24 |

Benzenemethanol,4-(9H-carbazol-9-yl)- 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

Benzenemethanol,4-(9H-carbazol-9-yl)-に関する追加情報

Exploring Benzenemethanol,4-(9H-carbazol-9-yl)- (CAS No. 71935-22-3): Properties, Applications, and Market Insights

Benzenemethanol,4-(9H-carbazol-9-yl)- (CAS No. 71935-22-3) is a specialized organic compound that has garnered significant attention in the fields of material science and pharmaceuticals. This compound, characterized by its unique molecular structure combining a benzyl alcohol moiety with a carbazole group, exhibits remarkable properties that make it valuable for various high-tech applications. Researchers and industry professionals are increasingly interested in its potential, particularly in the development of organic light-emitting diodes (OLEDs) and advanced pharmaceutical intermediates.

The chemical structure of Benzenemethanol,4-(9H-carbazol-9-yl)- features a carbazole ring system linked to a benzyl alcohol group. This configuration imparts unique electronic and photophysical properties, making it an excellent candidate for optoelectronic materials. The carbazole component is known for its electron-donating capabilities, which are crucial in designing efficient OLED materials. Meanwhile, the benzyl alcohol segment enhances solubility and processability, addressing common challenges in material fabrication.

One of the most exciting applications of Benzenemethanol,4-(9H-carbazol-9-yl)- is in the field of OLED technology. With the global push toward energy-efficient displays and lighting solutions, the demand for high-performance organic materials is soaring. This compound's ability to facilitate charge transport and emit light efficiently positions it as a promising component in next-generation display technologies. Industry leaders are exploring its integration into flexible and foldable screens, a hot topic in consumer electronics.

Beyond optoelectronics, Benzenemethanol,4-(9H-carbazol-9-yl)- has potential applications in the pharmaceutical sector. The carbazole scaffold is a well-known pharmacophore, found in compounds with antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating derivatives of this compound for their bioactivity, particularly in targeting neurodegenerative diseases, a growing concern in aging populations. Its structural versatility allows for modifications that can enhance drug efficacy and reduce side effects.

The synthesis of Benzenemethanol,4-(9H-carbazol-9-yl)- typically involves multi-step organic reactions, including Ullmann coupling or palladium-catalyzed cross-coupling methods. These processes require precise control to achieve high yields and purity, which are critical for industrial applications. Recent advancements in green chemistry have also prompted the development of more sustainable synthesis routes, aligning with global environmental regulations and the increasing demand for eco-friendly production methods.

Market trends indicate a rising demand for Benzenemethanol,4-(9H-carbazol-9-yl)-, driven by the expansion of the OLED market and the pharmaceutical industry's need for novel intermediates. Analysts project significant growth in the compound's applications, particularly in Asia-Pacific regions where electronics manufacturing is booming. Companies specializing in fine chemicals are scaling up production to meet this demand, while also investing in R&D to discover new uses for this versatile molecule.

From a regulatory standpoint, Benzenemethanol,4-(9H-carbazol-9-yl)- is generally regarded as safe for research and industrial use when handled according to standard protocols. However, like many organic compounds, proper storage and handling are essential to ensure safety. Material safety data sheets (MSDS) provide detailed guidelines for its use, emphasizing the importance of working in well-ventilated areas and using appropriate personal protective equipment (PPE).

In conclusion, Benzenemethanol,4-(9H-carbazol-9-yl)- (CAS No. 71935-22-3) represents a fascinating intersection of chemistry, materials science, and pharmaceuticals. Its unique properties and wide-ranging applications make it a compound of significant interest in both academic and industrial settings. As research continues to uncover new possibilities, this molecule is poised to play a pivotal role in advancing technologies that address some of today's most pressing challenges, from energy-efficient displays to innovative therapeutic solutions.

71935-22-3 (Benzenemethanol,4-(9H-carbazol-9-yl)-) Related Products

- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)

- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)

- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)

- 2172135-78-1(tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)

- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)

- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)

- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)

- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)

- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)